2-Chloroanthracene
Overview
Description
Synthesis Analysis
The synthesis of chloroanthracenes, including 2-chloroanthracene, involves strategies like halogenation of anthracene derivatives or cyclotrimerization reactions. For instance, the synthesis of related chlorinated ethanoanthracenes and halogenated anthracenes demonstrates the complexity and variety of synthetic approaches used to introduce chlorine atoms into the anthracene framework (Sultan et al., 2017); (Hoffmann et al., 2019).
Molecular Structure Analysis
The molecular structure of chloroanthracenes, including 2-chloroanthracene, is characterized by the presence of a chlorine atom attached to the anthracene ring, significantly affecting its electronic and spatial configuration. X-ray crystallography and density functional theory (DFT) calculations are commonly used to elucidate these structures, revealing insights into the stability, polarity, and electronic distribution within these molecules (Sultan et al., 2017).
Chemical Reactions and Properties
Chloroanthracenes participate in various chemical reactions, exploiting the reactivity of the chlorine atom for further functionalization or participating in photodimerization processes. The presence of chlorine influences the reactivity towards nucleophilic substitutions, and the compound's ability to undergo photodimerization under specific conditions (Turowska-Tyrk & Grześniak, 2004).
Physical Properties Analysis
The physical properties of 2-chloroanthracene, such as melting point, solubility, and crystalline structure, are influenced by the chloro substituent. These properties are critical for determining the compound's behavior in various environments and applications. The structure, particularly the planarity and symmetry of the anthracene core, affects its packing in the solid state and its optical properties (Yannoni et al., 1965).
Chemical Properties Analysis
2-Chloroanthracene exhibits specific chemical properties that distinguish it from other anthracene derivatives. The electron-withdrawing effect of the chlorine atom affects the electronic properties of the molecule, influencing its reactivity, photophysical behavior, and interactions with other chemical entities. This reactivity is pivotal in organic synthesis, where 2-chloroanthracene can serve as a building block for more complex molecules (Schoonenboom & Olie, 1995).
Scientific Research Applications
Thermophysical Property Data Research
- Scientific Field: Physical Chemistry
- Application Summary: 2-Chloroanthracene is used in the study of thermophysical property data . This includes properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity .
- Methods of Application: The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The data obtained from these studies are critically evaluated and used for further research and applications .
Organic Light Emitting Diodes (OLEDs) and Triplet–Triplet Annihilation Upconversion
- Scientific Field: Material Science
- Application Summary: Molecules based on anthracene, such as 2-Chloroanthracene, are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
- Methods of Application: These molecules are incorporated into the design of blue emitting materials .
- Results or Outcomes: Altering parts of the molecule can lead to new physical properties without losing the inherent optical properties .
Synthesis of Polyfluorenes
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloroanthracene has been used in the synthesis of polyfluorenes having anthraquinone or naphtylimide end caps .
- Methods of Application: The specific methods of synthesis are not mentioned in the source .
- Results or Outcomes: The synthesis of these polyfluorenes leads to the creation of new materials with potential applications in various fields .
Formation of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans
- Scientific Field: Environmental Chemistry
- Application Summary: 2-Chloroanthracene has been used as a model compound to investigate the formation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in fly ash .
- Methods of Application: The specific methods of investigation are not mentioned in the source .
- Results or Outcomes: The results of these investigations can help in understanding the environmental impact and potential hazards of these compounds .
Microwave Enhanced Radical Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloroanthracene has been used in microwave enhanced radical aromatic substitution . This is a method to speed up reactions, usually avoiding the use of solvents with environmental benefits .
- Methods of Application: The reaction involves the use of copper salts (chloride or bromide) for chlorination . The reaction was carried out under microwave irradiation .
- Results or Outcomes: The reaction led to the formation of 9-chloroanthracene and 9,10-dichloroanthracene .
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
2-chloroanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFINXQLBMJDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049230 | |
Record name | 2-Chloroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroanthracene | |
CAS RN |
17135-78-3 | |
Record name | 2-Chloroanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17135-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthracene, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017135783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroanthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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